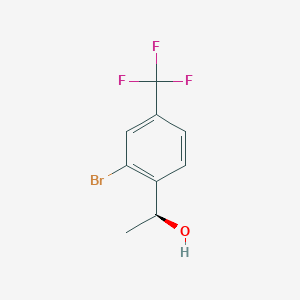

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol

描述

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is a chiral aromatic alcohol featuring a bromine atom at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position on the phenyl ring. The (S)-enantiomer is synthesized via asymmetric reduction or resolution methods to ensure stereochemical purity . Its unique electronic and steric profile, driven by the electron-withdrawing trifluoromethyl and bromine groups, makes it valuable in pharmaceuticals, agrochemicals, and organic synthesis as a chiral building block.

属性

分子式 |

C9H8BrF3O |

|---|---|

分子量 |

269.06 g/mol |

IUPAC 名称 |

(1S)-1-[2-bromo-4-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H8BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1 |

InChI 键 |

XPFDDYBJCCPXTL-YFKPBYRVSA-N |

手性 SMILES |

C[C@@H](C1=C(C=C(C=C1)C(F)(F)F)Br)O |

规范 SMILES |

CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound, often a derivative of benzene.

Bromination: The aromatic compound undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Chiral Reduction: The final step involves the reduction of the intermediate to introduce the chiral center, often using a chiral reducing agent or catalyst to ensure the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of advanced catalysts and automated systems ensures efficient and scalable production.

化学反应分析

Types of Reactions

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of alcohols or hydrocarbons.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, highlighting its potential as a lead compound in drug development. The compound's mechanism of action involves the inhibition of specific enzymes responsible for cancer cell proliferation.

Case Study: Inhibition of Kinases

A recent investigation reported that this compound effectively inhibits certain kinases implicated in cancer progression. The study involved the synthesis of analogs and evaluation of their inhibitory activity against selected kinases, showcasing (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol as a promising candidate for further development in targeted cancer therapies.

Materials Science

Fluorinated Compounds in Polymer Chemistry

The trifluoromethyl group in (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol enhances its utility in synthesizing fluorinated polymers. These polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. The compound serves as a precursor for creating high-performance materials used in coatings and adhesives.

Data Table: Properties of Fluorinated Polymers Derived from (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Thermal Decomposition | >300 °C |

| Solubility in Organic Solvents | High |

Cosmetic Applications

Formulation Development

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is utilized in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture, making it an attractive ingredient for moisturizers and creams.

Case Study: Moisturizing Cream Formulation

In a study published in the Brazilian Journal of Pharmaceutical Sciences, formulations containing (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol were evaluated for their moisturizing effects. The results indicated a significant increase in skin hydration levels compared to control formulations without the compound.

作用机制

The mechanism of action of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity. The chiral center also plays a crucial role in determining the compound’s stereospecific interactions with biological molecules.

相似化合物的比较

The compound’s properties are contextualized below against analogs with variations in substituents, functional groups, and stereochemistry.

Substituent Effects: Halogens and Trifluoromethyl Groups

Key Insights :

- The trifluoromethyl group at the para-position enhances electron withdrawal, increasing resistance to oxidation and improving binding affinity in chiral environments .

- Bromine at the ortho-position contributes to steric bulk, influencing enantioselectivity in catalysis .

- Substituting CF₃ with smaller halogens (F, Cl) reduces steric hindrance but may decrease metabolic stability .

Functional Group Modifications

Table 2: Functional Group Impact on Reactivity

Key Insights :

- Alcohols enable hydrogen bonding and chiral resolution, whereas ketones are more reactive toward nucleophiles .

- The (S)-configuration in the target compound enhances enantioselective interactions in drug design .

Stereochemical Comparisons

Table 3: Enantiomeric and Diastereomeric Differences

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol | S-configuration | Higher affinity for target enzymes/receptors |

| (R)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol | R-configuration | Potential for off-target effects |

| (1S)-2-Bromo-1-(3-methoxyphenyl)ethanol | S-configuration | Unreported activity due to limited data |

Key Insights :

- Enantiomers exhibit divergent biological activities due to stereospecific binding .

- The (S)-enantiomer is often preferred in pharmaceuticals for optimized efficacy .

Halogenation Patterns and Electronic Effects

Table 4: Electronic Properties of Halogenated Analogs

Key Insights :

- Trifluoromethyl and bromine synergistically increase electron withdrawal (σₚ = +0.80 total), enhancing acidity of the alcohol (-OH) .

- Higher Log P values correlate with increased lipophilicity, improving blood-brain barrier penetration .

生物活性

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is a chiral organic compound characterized by its unique functional groups, including a bromine atom and a trifluoromethyl group. This compound, with the molecular formula C10H10BrF3O and CAS number 383-53-9, has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals.

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for various applications. The secondary alcohol functional group also contributes to its reactivity, allowing for diverse synthetic routes and potential biological interactions.

Biological Activity Overview

Research into the biological activities of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is still emerging. However, preliminary findings indicate its potential in several areas:

1. Antimicrobial Activity

Studies have shown that compounds featuring similar structural motifs exhibit significant antimicrobial properties. For example, derivatives with trifluoromethyl substitutions have demonstrated enhanced activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

2. Insecticidal Properties

The compound's structural analogs have been investigated for their insecticidal activities. Broflanilide, a related compound, was discovered to possess high efficacy against specific pests, suggesting that (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol might share similar properties .

3. Chlamydial Inhibition

Research indicates that compounds with trifluoromethyl groups can selectively inhibit Chlamydia species. In vitro studies have shown that modifications to the phenyl ring can significantly impact the efficacy of these compounds against Chlamydia .

Case Study 1: Antimicrobial Activity

A study evaluated various derivatives of phenolic compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like bromine and trifluoromethyl was correlated with increased antibacterial potency. The results suggested that (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol could be a lead compound for further development in antimicrobial therapies .

Case Study 2: Insecticide Development

In a comparative analysis of insecticides, broflanilide was highlighted for its unique mechanism of action against pests. The structural similarities between broflanilide and (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol suggest that the latter may also exhibit potent insecticidal properties, warranting further investigation into its application in pest control .

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Activity Type | Observed Effects |

|---|---|---|---|

| (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol | Structure | Antimicrobial | Effective against Gram-positive bacteria |

| Broflanilide | Structure | Insecticidal | High efficacy against pests |

| Trifluoromethyl Derivatives | Structure | Antichlamydial | Selective inhibition of Chlamydia |

常见问题

Q. What are the recommended synthetic routes for (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol with high enantiomeric purity?

- Methodological Answer: The enantioselective synthesis of this compound can be achieved via enzymatic reduction of the corresponding ketone precursor using alcohol dehydrogenases in deep eutectic solvents (DES). For example, recombinant E. coli or G. geotrichum whole cells in betaine/lysine-based DES systems have demonstrated >99% enantiomeric excess (ee) for analogous trifluoromethyl-substituted aryl ethanols . Key steps include:

- Substrate preparation: Start with 2-bromo-4-(trifluoromethyl)acetophenone.

- Biocatalytic reduction: Optimize DES composition (e.g., 1% w/v betaine/lysine) to enhance enzyme stability and activity.

- Scale-up: Reactions can be performed at 500 mL scale with minimal yield loss .

Q. Which analytical techniques are critical for characterizing (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol?

- Methodological Answer:

- GC-MS : Derivatize the alcohol (e.g., acetylation) to improve volatility. Compare retention times and fragmentation patterns with standards, as demonstrated for similar trifluoromethyl aryl ethanols .

- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to quantify enantiomeric purity .

- NMR : is essential for confirming the trifluoromethyl group’s presence and substitution pattern.

Q. How can researchers address low yields in cross-coupling reactions involving brominated intermediates?

- Methodological Answer: Low yields in Suzuki-Miyaura couplings (e.g., with boronic acids) may arise from inefficient transmetallation or catalyst poisoning. Mitigation strategies include:

- Catalyst optimization : Use Pd(PPh) or XPhos Pd G3 with ligand-to-metal ratios adjusted for sterically hindered substrates.

- Purification of intermediates : Remove trace metals or halides via silica gel chromatography or activated charcoal treatment .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of derivatives with enhanced biological activity?

- Methodological Answer: DFT calculations (e.g., using B3LYP/6-31G*) can model the compound’s electronic structure, frontier molecular orbitals, and electrostatic potential surfaces. For example:

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Solvent effects : Include polarizable continuum models (PCM) to simulate interactions in biological environments .

Pair these results with docking studies (AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in reported enantioselectivity data for biocatalytic reductions?

- Methodological Answer: Discrepancies in ee% may stem from differences in enzyme source, DES composition, or substrate concentration. Systematic approaches include:

- Enzyme screening : Test multiple alcohol dehydrogenases (e.g., Lactobacillus spp. vs. E. coli variants).

- DES optimization : Adjust hydrogen bond donor/acceptor ratios (e.g., choline chloride vs. betaine) to modulate enzyme-substrate interactions .

- Kinetic resolution : Combine asymmetric reduction with racemization catalysts (e.g., Shvo’s catalyst) for dynamic kinetic resolution.

Q. How can reaction conditions be optimized to minimize dehalogenation side reactions?

- Methodological Answer: Dehalogenation of the bromine substituent during synthesis can be mitigated by:

- Temperature control : Avoid exceeding 80°C in metal-catalyzed steps to prevent C-Br bond cleavage.

- Reducing agents : Substitute LiAlH with milder agents (e.g., NaBH/CeCl) in ketone reductions.

- Protecting groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) during halogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。